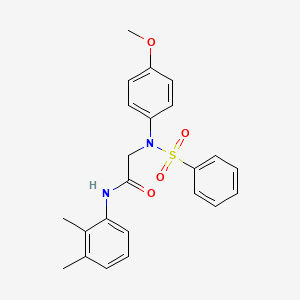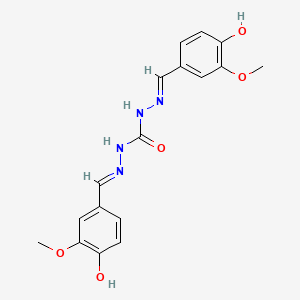![molecular formula C20H23NO5S B6125334 diethyl 2-{[(5-propyl-3-thienyl)carbonyl]amino}terephthalate](/img/structure/B6125334.png)
diethyl 2-{[(5-propyl-3-thienyl)carbonyl]amino}terephthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2-{[(5-propyl-3-thienyl)carbonyl]amino}terephthalate (DPT) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学的研究の応用
Diethyl 2-{[(5-propyl-3-thienyl)carbonyl]amino}terephthalate has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
The mechanism of action of diethyl 2-{[(5-propyl-3-thienyl)carbonyl]amino}terephthalate is not fully understood. However, studies have suggested that it may work by inhibiting the production of reactive oxygen species (ROS) and reducing oxidative stress. It may also activate certain signaling pathways that promote cell survival and prevent cell death.
Biochemical and Physiological Effects
diethyl 2-{[(5-propyl-3-thienyl)carbonyl]amino}terephthalate has been shown to have various biochemical and physiological effects. It can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It can also reduce oxidative stress by increasing the activity of antioxidant enzymes. Additionally, diethyl 2-{[(5-propyl-3-thienyl)carbonyl]amino}terephthalate has been shown to have anti-tumor effects by inducing apoptosis in cancer cells.
実験室実験の利点と制限
One of the advantages of using diethyl 2-{[(5-propyl-3-thienyl)carbonyl]amino}terephthalate in lab experiments is its ability to selectively target certain cells and tissues. It is also relatively stable and easy to synthesize. However, one of the limitations is that it can be toxic at high doses, and its effects may vary depending on the experimental conditions.
将来の方向性
There are several future directions for the study of diethyl 2-{[(5-propyl-3-thienyl)carbonyl]amino}terephthalate. One potential direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases. Another direction is to study its effects on other signaling pathways and its potential applications in other fields such as materials science and engineering.
Conclusion
In conclusion, diethyl 2-{[(5-propyl-3-thienyl)carbonyl]amino}terephthalate is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of diethyl 2-{[(5-propyl-3-thienyl)carbonyl]amino}terephthalate and its applications in different fields.
合成法
Diethyl 2-{[(5-propyl-3-thienyl)carbonyl]amino}terephthalate can be synthesized by a multistep process involving the reaction of 5-propyl-3-thiophencarboxylic acid with thionyl chloride, followed by the reaction with diethyl 2-amino-terephthalate in the presence of triethylamine. The resulting product is then purified through recrystallization to obtain pure diethyl 2-{[(5-propyl-3-thienyl)carbonyl]amino}terephthalate.
特性
IUPAC Name |
diethyl 2-[(5-propylthiophene-3-carbonyl)amino]benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5S/c1-4-7-15-10-14(12-27-15)18(22)21-17-11-13(19(23)25-5-2)8-9-16(17)20(24)26-6-3/h8-12H,4-7H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXOWINFHAXUTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)NC2=C(C=CC(=C2)C(=O)OCC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-{[(5-propylthiophen-3-yl)carbonyl]amino}benzene-1,4-dicarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2'-hydroxy-1,1'-binaphthalene-3,4-dione 3-[(8-hydroxy-5,7-dimethyl-2-quinolinyl)hydrazone]](/img/structure/B6125257.png)
![2-[1-cyclopentyl-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6125265.png)
![1-cyclopentyl-N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6125270.png)
![1-(3-methoxybenzyl)-6-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B6125274.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,2,2-trimethyl-4-oxo-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B6125286.png)


![3-(4-hydroxyphenyl)-N-[2-methoxy-1-(2-pyridinyl)ethyl]-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6125300.png)
![7-(cyclobutylmethyl)-2-[(4-methoxyphenyl)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6125303.png)
![2'-(4-ethyl-1-piperazinyl)-4'-methyl-2-[(2-methylphenyl)amino]-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6125327.png)
![N-cyclopropyl-3-[1-(2,5-dimethyl-3-furoyl)-3-piperidinyl]propanamide](/img/structure/B6125342.png)
![4-(4-methylbenzyl)-3-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-2-piperazinone](/img/structure/B6125344.png)
![2-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-4(3H)-quinazolinone](/img/structure/B6125352.png)
